molecular formula C13H17ClN2 B15342273 3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride CAS No. 19137-65-6

3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride

Cat. No.: B15342273
CAS No.: 19137-65-6
M. Wt: 236.74 g/mol
InChI Key: NWTFHWBGRKKUPK-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a pyrrolidinyl group at the 3-position of the indole ring further enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . The specific conditions for the synthesis of 3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride may vary, but generally involve the use of appropriate starting materials and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced techniques and equipment in industrial settings allows for efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various cellular processes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride include other indole derivatives, such as:

Uniqueness

What sets this compound apart from other indole derivatives is the presence of the pyrrolidinyl group at the 3-position, which enhances its chemical properties and biological activities. This unique structural feature allows the compound to exhibit distinct pharmacological profiles and potential therapeutic applications.

Biological Activity

3-(5-Methyl-2-pyrrolidinyl)indole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. The compound, characterized by an indole core and a pyrrolidinyl substituent, has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research.

  • Chemical Formula : C13_{13}H16_{16}ClN
  • Molecular Weight : Approximately 236.74 g/mol
  • Structure : The indole structure consists of a fused benzene and pyrrole ring, enhancing its aromatic properties and biological interactions.

Research indicates that this compound interacts with specific molecular targets within biological systems. This interaction modulates various cellular processes, which can lead to therapeutic effects. The mechanism is believed to involve:

  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory responses or microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA≤ 0.25 µg/mL
C. neoformans≤ 0.25 µg/mL

The compound's effectiveness against MRSA indicates its potential use in treating infections caused by multidrug-resistant bacteria.

Anti-inflammatory Effects

This compound has been reported to modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation. This activity is crucial for developing treatments for diseases such as arthritis and other inflammatory disorders.

Case Studies

  • Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial properties of this compound demonstrated that it effectively inhibited the growth of various bacterial strains, including MRSA. The study utilized a series of analogs to explore structure-activity relationships, revealing that specific substitutions on the indole core significantly impacted antimicrobial potency .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of the compound, where it was shown to reduce cytokine production in vitro. This suggests a mechanism by which the compound could mitigate inflammatory responses in various disease models.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives known for their pharmacological properties:

Compound NameStructure TypeUnique Features
TryptophanAmino AcidEssential amino acid with an indole core
Indole-3-acetic acidPlant HormoneInvolved in plant growth regulation
Lysergic acid diethylamidePsychoactive CompoundKnown for its hallucinogenic properties

The distinct pyrrolidinyl group at the 3-position enhances solubility and potentially alters pharmacological properties compared to these similar compounds.

Properties

CAS No.

19137-65-6

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

3-(5-methylpyrrolidin-1-ium-2-yl)-1H-indole;chloride

InChI

InChI=1S/C13H16N2.ClH/c1-9-6-7-13(15-9)11-8-14-12-5-3-2-4-10(11)12;/h2-5,8-9,13-15H,6-7H2,1H3;1H

InChI Key

NWTFHWBGRKKUPK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC([NH2+]1)C2=CNC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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